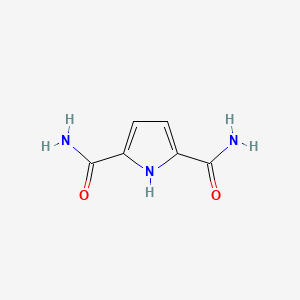

1H-Pyrrole-2,5-dicarboxamide

Vue d'ensemble

Description

1H-Pyrrole-2,5-dicarboxamide is a derivative of pyrrole, a five-membered aromatic heterocycle with nitrogen as the heteroatom. The 2,5-dicarboxamide functionality indicates the presence of two amide groups at the 2nd and 5th positions of the pyrrole ring. This structure is a versatile motif for hydrogen bonding, which can lead to the formation of various dimensional networks in the solid state .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, pyrrolidin-5-one-2-carboxamides, which are structurally related to 1H-pyrrole-2,5-dicarboxamide, can be synthesized via a one-pot Ugi reaction followed by a regioselective cyclization . Another related compound, 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, was synthesized using a Hantzsch synthesis approach . These methods demonstrate the synthetic accessibility of pyrrole derivatives through cyclization and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can vary significantly, leading to different physical and chemical properties. For example, polymorphic modifications of a 1H-pyrroloquinoline derivative were studied, revealing different crystal packing and organizational levels in the solid state . This highlights the importance of molecular structure analysis in understanding the properties of pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The presence of carboxamide groups can lead to hydrogen bonding, which is crucial for the formation of one-, two-, and three-dimensional networks in the solid state . Additionally, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity involves acyl chlorides and various amines, indicating the reactivity of the pyrrole ring towards N-acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring attached to the pyrrole core can significantly affect the crystal packing and, consequently, the material's properties . Moreover, a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, was found to exhibit antibacterial properties, demonstrating the potential biological activity of such compounds .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1H-Pyrrole-2,5-dicarboxamide derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, hybrid catalysts have been employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions, underlining the structural challenges and the importance of catalyst recyclability in these syntheses (Parmar, Vala, & Patel, 2023).

Materials Science and Nanotechnology

The incorporation of pyrrole derivatives into diketopyrrolopyrroles (DPPs) demonstrates their significance in materials science, particularly for the development of high-quality pigments and electronic devices. The review by Grzybowski and Gryko (2015) discusses the evolution of DPPs as widely used dyes in field-effect transistors, bulk-heterojunction solar cells, and dye-sensitized solar cells. Their study emphasizes the correlation between the structure of DPPs and their optical properties, showcasing the potential for further applications in fluorescence imaging and the design of new materials with enhanced optical properties (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, pyrrole-based compounds have been explored for their bioactive properties and target selectivity. The review by Li Petri et al. (2020) focuses on pyrrole and its hetero-fused derivatives with anticancer, antimicrobial, and antiviral activities reported between 2015 and 2019. This work highlights the significance of the pyrrole nucleus as a pharmacophore unit in drug discovery, demonstrating the versatility of pyrrole derivatives in the development of new therapeutic agents with specific target selectivity (Li Petri et al., 2020).

Propriétés

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-2,5-dicarboxamide | |

CAS RN |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

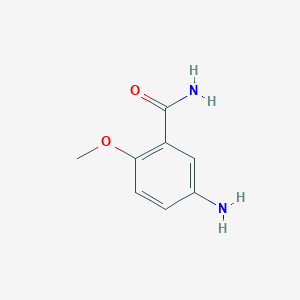

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)